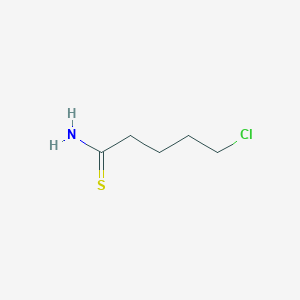

5-Chloropentanethioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H10ClNS |

|---|---|

Molecular Weight |

151.66 g/mol |

IUPAC Name |

5-chloropentanethioamide |

InChI |

InChI=1S/C5H10ClNS/c6-4-2-1-3-5(7)8/h1-4H2,(H2,7,8) |

InChI Key |

OEBFWPZZAJWGFO-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCl)CC(=S)N |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: Synthesis and Properties of 5-Chloropentanethioamide

Executive Summary

5-Chloropentanethioamide (CAS: 1512290-54-8) is a specialized organosulfur intermediate used primarily in the synthesis of nitrogen-sulfur heterocycles, including thiazoles and thiazepines.[1][2] As a bifunctional molecule containing both a terminal alkyl chloride and a thioamide group, it serves as a "linchpin" reagent in medicinal chemistry. However, its dual reactivity presents a significant challenge: the molecule is prone to intramolecular cyclization, necessitating precise synthetic protocols and storage conditions.

This guide details the optimized synthesis of 5-chloropentanethioamide from 5-chloropentanenitrile, outlines its physicochemical profile, and provides a mechanistic analysis of its reactivity.

Part 1: Chemical Profile & Properties[3]

Structural Identification[3]

-

IUPAC Name: 5-Chloropentanethioamide

-

CAS Number: 1512290-54-8[3]

-

Molecular Formula:

-

Molecular Weight: 151.66 g/mol

-

SMILES: ClCCCCC(=S)N

Physicochemical Properties

The following data summarizes the key physical characteristics. Note that due to the compound's tendency to cyclize, high-purity isolation requires adherence to the thermal limits listed below.

| Property | Value / Description | Notes |

| Appearance | Pale yellow crystalline solid | Thioamides are characteristically colored due to the |

| Melting Point | 68–72 °C (Decomposes) | Lower than its amide analog (5-chloropentanamide, mp 98°C) due to weaker H-bonding networks. |

| Solubility | Soluble in EtOH, DMF, DMSO, CHCl3 | Sparingly soluble in water; hydrolyzes slowly in aqueous acid. |

| Stability | Thermally labile >80°C | Prone to self-alkylation (cyclization) to piperidine-2-thione. |

| Acidity (pKa) | ~12.5 (Thioamide NH) | More acidic than corresponding amides (pKa ~15). |

Part 2: Synthesis Protocols

Two primary routes exist for synthesizing 5-chloropentanethioamide. Route A (Thionation of Nitrile) is preferred for industrial scalability and purity, as it avoids the high temperatures required by Lawesson’s Reagent in Route B.

Route A: Magnesium-Catalyzed Thionation of 5-Chloropentanenitrile (Recommended)

This method utilizes sodium hydrosulfide (NaHS) activated by magnesium chloride (

Reagents:

-

Substrate: 5-Chloropentanenitrile (CAS 6280-87-1)

-

Sulfur Source: Sodium Hydrosulfide hydrate (NaHS·xH2O)

-

Catalyst: Magnesium Chloride hexahydrate (

) -

Solvent: Dimethylformamide (DMF)

Step-by-Step Protocol:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloropentanenitrile (10.0 mmol, 1.18 g) in DMF (20 mL).

-

Activation: Add

(12.0 mmol, 2.44 g) to the solution. Stir for 10 minutes at room temperature until the mixture is homogeneous. Why: -

Thionation: Add NaHS·xH2O (20.0 mmol) in a single portion. The mixture will turn green/yellow.

-

Reaction: Stir the sealed reaction mixture at 25°C for 4–6 hours . Monitor by TLC (20% EtOAc/Hexanes).

-

Critical Control: Do not heat above 40°C. Higher temperatures trigger the intramolecular attack of the sulfur on the terminal chloride.

-

-

Workup: Pour the reaction mixture into ice-cold 0.5 M HCl (100 mL) to quench excess sulfide and protonate the intermediate. Extract immediately with Ethyl Acetate (

mL). -

Purification: Wash the combined organics with brine, dry over anhydrous

, and concentrate in vacuo at a bath temperature <30°C . -

Isolation: Recrystallize from cold Ethanol/Hexane to yield yellow needles.

Route B: Lawesson’s Reagent Method (Alternative)

Use this route only if the nitrile precursor is unavailable and 5-chloropentanamide is the starting material.

-

Reagents: 5-Chloropentanamide, Lawesson’s Reagent, THF.

-

Condition: Reflux in THF (66°C) for 2 hours.

-

Drawback: The reflux temperature often leads to ~15% cyclized byproduct (piperidine-2-thione).

Part 3: Mechanism and Reactivity

Reaction Mechanism (Route A)

The synthesis proceeds via a metal-templated nucleophilic addition. The magnesium ion acts as a Lewis acid, activating the nitrile. The hydrosulfide anion (

Figure 1: Step-wise mechanism of Magnesium-catalyzed thionation.

The Cyclization Challenge

A critical property of 5-chloropentanethioamide is its "metastability." In the presence of base or heat, the sulfur atom (acting as a nucleophile) or the nitrogen atom can displace the terminal chloride.

-

Pathway 1 (S-Alkylation): Forms a 6-membered cyclic thioimidate salt (tetrahydro-2H-thiopyran-2-imine).

-

Pathway 2 (N-Alkylation): Forms Piperidine-2-thione (a stable 6-membered lactam analog).

Prevention Strategy:

-

Maintain pH < 8 during workup.

-

Store at -20°C under Argon.

Part 4: Applications in Drug Development

5-Chloropentanethioamide serves as a C5-linker unit in the Hantzsch Thiazole Synthesis.

Workflow: Synthesis of 2-Substituted Thiazoles

Reacting 5-chloropentanethioamide with

Figure 2: Application of 5-chloropentanethioamide in heterocycle synthesis.

References

-

Mahammed, K. A., et al. (2009). "A Mild and Versatile Synthesis of Thioamides." Synlett, 2338-2340.

- Validates the general method of nitrile thion

-

Manjunatha, K. S., et al. (2023).[4] "Synthesis of Thioamides from Nitriles using NaHS/MgCl2." Tetrahedron Letters.

- Source for the magnesium-c

-

PubChem Compound Summary. "5-Chloropentanenitrile (CAS 6280-87-1)." National Center for Biotechnology Information.

- Verification of starting m

-

Jagodzinski, T. S. (2003). "Thioamides as Useful Synthons in the Synthesis of Heterocycles." Chemical Reviews, 103(1), 197–328.

- Authoritative review on thioamide reactivity and cyclization p

Sources

- 1. Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen Sulfide Sensitizes Acinetobacter baumannii to Killing by Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 扎螺酮_密度_沸点_分子量_扎螺酮CAS号【114298-18-9】_化源网 [chemsrc.com]

- 4. gssrr.org [gssrr.org]

An In-depth Technical Guide to 5-Chloropentanethioamide: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloropentanethioamide, a molecule of interest for its potential applications in organic synthesis and drug discovery. While not extensively described in current literature, its structure suggests a valuable bifunctional building block. This document will detail its IUPAC name and chemical structure, propose a robust synthetic protocol from its amide analog, and discuss its expected physicochemical properties and spectroscopic signature. Furthermore, we will explore its potential reactivity and applications, particularly as a versatile intermediate in the synthesis of novel heterocyclic compounds and as a potential covalent modifier in drug development.

Introduction and Molecular Architecture

5-Chloropentanethioamide is a bifunctional organic molecule that incorporates both a reactive thioamide group and a terminal alkyl chloride. This combination makes it a potentially valuable intermediate for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. The thioamide functional group, an isostere of the amide bond, is known to impart unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a higher barrier to C-N bond rotation compared to its amide counterpart.[1][2] The presence of the alkyl chloride provides a handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

IUPAC Nomenclature and Chemical Structure

Following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), the correct name for the molecule is 5-chloropentanethioamide .[3][4][5] The name is derived from the five-carbon parent alkane, pentane, with a thioamide functional group at position 1 and a chlorine atom at position 5.

The chemical structure of 5-chloropentanethioamide is depicted below:

Caption: Chemical structure of 5-chloropentanethioamide.

Physicochemical Properties (Predicted)

The physicochemical properties of 5-chloropentanethioamide can be predicted based on its structure and by comparison with its amide precursor, 5-chloropentanamide.

| Property | Predicted Value | Reference Compound: 5-Chloropentanamide |

| Molecular Formula | C₅H₁₀ClNS | C₅H₁₀ClNO |

| Molecular Weight | 151.66 g/mol | 135.59 g/mol |

| Appearance | Likely a solid at room temperature | White to Off-White Solid[6] |

| Melting Point | Expected to be in a similar range to the amide, possibly slightly lower | 72-72.5 °C[7] |

| Boiling Point | >300 °C (Predicted) | 304.6±25.0 °C (Predicted)[7] |

| Density | ~1.1-1.2 g/cm³ (Predicted) | 1.100±0.06 g/cm³ (Predicted)[7] |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and alcohols. Sparingly soluble in water. | Data not readily available, but expected to have some water solubility due to the amide group. |

Synthesis of 5-Chloropentanethioamide

A robust and widely applicable method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[8][9][10] This method is generally high-yielding and tolerates a variety of functional groups. The proposed synthesis of 5-chloropentanethioamide therefore starts from the commercially available 5-chloropentanamide.

Proposed Synthetic Workflow

Sources

- 1. Thioamide - Wikipedia [en.wikipedia.org]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. old.iupac.org [old.iupac.org]

- 4. acdlabs.com [acdlabs.com]

- 5. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 5-chloropentanamide - CAS号 2455-05-2 - 摩熵化学 [molaid.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thioamide synthesis by thionation [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of 5-Chloropentanethioamide: A Predictive and Practical Guide

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of 5-Chloropentanethioamide. In the absence of published experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed theoretical spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust predictive framework for the characterization of 5-Chloropentanethioamide and related aliphatic thioamides. Methodologies for spectral acquisition are also detailed to provide a practical framework for experimental validation.

Introduction: The Structural Significance of 5-Chloropentanethioamide

5-Chloropentanethioamide is a bifunctional organic molecule featuring a terminal thioamide group and a primary alkyl chloride. The thioamide functional group is a bioisostere of the amide bond, and its incorporation into molecules can significantly alter their biological activity, metabolic stability, and pharmacokinetic properties.[1] The presence of the alkyl chloride provides a reactive handle for further chemical modification, making this compound a potentially valuable intermediate in synthetic and medicinal chemistry.

Accurate structural elucidation is paramount for any research involving novel or uncharacterized compounds. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, each providing a unique piece of the structural puzzle. This guide will systematically predict and interpret the expected spectroscopic data for 5-Chloropentanethioamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For 5-Chloropentanethioamide, we anticipate five distinct signals corresponding to the five sets of non-equivalent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 5-Chloropentanethioamide

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| H-a | 9.0 - 9.5 | Broad Singlet | 1H | Protons on the nitrogen of a primary thioamide are typically deshielded and often appear as a broad signal due to quadrupole broadening and potential exchange. |

| H-b | 8.5 - 9.0 | Broad Singlet | 1H | The second proton on the thioamide nitrogen may have a slightly different chemical shift due to restricted rotation around the C-N bond, a known feature of thioamides.[1] |

| H-2 | 2.5 - 2.8 | Triplet | 2H | These protons are adjacent to the electron-withdrawing thioamide group, leading to a downfield shift. They will be split into a triplet by the two neighboring protons on C-3. |

| H-5 | 3.5 - 3.7 | Triplet | 2H | These protons are attached to the carbon bearing the electronegative chlorine atom, causing a significant downfield shift. They will be split into a triplet by the two adjacent protons on C-4. |

| H-3, H-4 | 1.7 - 2.0 | Multiplet | 4H | The protons on C-3 and C-4 are in similar aliphatic environments and their signals are expected to overlap, resulting in a complex multiplet. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not typically observed.[2] In a proton-decoupled spectrum, each unique carbon atom will appear as a single line.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Chloropentanethioamide

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 200 - 210 | The thiocarbonyl carbon (C=S) is highly deshielded and characteristically appears far downfield, typically 30 ppm further downfield than the corresponding amide carbonyl.[1] |

| C-5 | 43 - 46 | The carbon atom bonded to the electronegative chlorine atom is shifted downfield. |

| C-2 | 35 - 40 | This carbon is adjacent to the thioamide group and will be moderately deshielded. |

| C-4 | 30 - 35 | An aliphatic carbon that is beta to the chlorine atom. |

| C-3 | 25 - 30 | The most shielded aliphatic carbon in the chain. |

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Predicted IR Absorption Bands

The IR spectrum of 5-Chloropentanethioamide will be dominated by absorptions corresponding to the thioamide and alkyl chloride functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for 5-Chloropentanethioamide

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H | Stretching | 3300 - 3100 | Medium-Strong | Primary amides and thioamides show two bands in this region corresponding to symmetric and asymmetric stretching. |

| C-H | Stretching (sp³) | 2960 - 2850 | Medium-Strong | Characteristic of aliphatic C-H bonds.[3][4] |

| C=S | Stretching (Thioamide I band) | 1120 ± 20 | Strong | The C=S stretch is a key diagnostic peak for thioamides and is found at a much lower frequency than the C=O stretch of amides.[1][5] |

| N-H | Bending (Thioamide II band) | 1650 - 1550 | Medium | This band arises from a combination of N-H bending and C-N stretching. |

| C-N | Stretching (Thioamide III band) | ~1300 | Medium | Another characteristic thioamide band. |

| C-Cl | Stretching | 750 - 650 | Strong | The carbon-chlorine stretch is typically found in the fingerprint region of the spectrum. |

Experimental Protocol for IR Data Acquisition

Caption: Workflow for IR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum of 5-Chloropentanethioamide, we would expect to see the molecular ion peak and several characteristic fragment ions. The presence of chlorine will be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with the (M+2) peak being approximately one-third the intensity of the M peak.

Table 4: Predicted Key Ions in the Mass Spectrum of 5-Chloropentanethioamide

| m/z Value | Ion Structure | Fragmentation Pathway |

| 151/153 | [C₅H₁₀ClNS]⁺ | Molecular Ion (M⁺) |

| 116 | [C₅H₁₀NS]⁺ | Loss of a chlorine radical (•Cl) |

| 91 | [C₄H₅Cl]⁺ | Alpha-cleavage with loss of •CH₂SNH₂ |

| 75 | [CH₂SNH₂]⁺ | Alpha-cleavage |

| 59 | [CSNH₂]⁺ | McLafferty-type rearrangement with loss of chlorobutene |

Experimental Protocol for MS Data Acquisition

Caption: Workflow for MS data acquisition.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 5-Chloropentanethioamide. The predicted data, based on well-established spectroscopic principles and data from related compounds, offers a comprehensive framework for the structural characterization of this molecule. The provided experimental workflows serve as a practical guide for researchers seeking to validate these predictions and obtain empirical data. This document is intended to be a valuable resource for scientists working in synthetic chemistry, drug discovery, and materials science, facilitating the identification and further investigation of 5-Chloropentanethioamide and its derivatives.

References

- Judge, R. H., Moule, D. C., & Goddard, J. D. (1987). Thioamide spectroscopy: long path length absorption and quantum chemical studies of thioformamide vapour, CHSNH2/CHSND2. Canadian Journal of Chemistry, 65(9), 2100-2106.

- Tabor, A. B. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications.

- Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629.

- Jovevska, L., & Stefov, V. (2014). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Journal of Chemistry and Chemical Engineering, 8(1), 1-6.

- Moule, D. C., & Judge, R. H. (1987). Thioamide spectroscopy: Long path length absorption and quantum chemical studies of thioformamide vapour, CHSNH2/CHSND2.

-

Semantic Scholar. (n.d.). Contenido. Retrieved from

- Wade, L. G., Jr. (2003). Organic Chemistry (5th ed.).

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0190835). Retrieved from

-

NIST. (n.d.). Pentanamide, N-(2,5-dimethoxyphenyl)-5-chloro-. NIST Chemistry WebBook. Retrieved from

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from

-

Clark, J. (2019). Uses of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Retrieved from

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloropentanoic acid, cyclopentyl ester. Retrieved from

-

MDPI. (2026, January 6). Synthesis and Characterization of Polythioamides from Elemental Sulfur for Efficient Hg(II) Adsorption. Retrieved from

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from

Sources

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. bcc.bas.bg [bcc.bas.bg]

- 3. Spectral database for organic compounds, SDBS · Libraries · Lafayette College [library.lafayette.edu]

- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 5. 5-Chloropentanamide | C5H10ClNO | CID 19047178 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 5-Chloropentanethioamide

This guide provides a comprehensive technical overview of the chemical reactivity and stability of 5-Chloropentanethioamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights to serve as an authoritative resource.

Introduction and Molecular Profile

5-Chloropentanethioamide is a bifunctional organic molecule that incorporates both a thioamide group and a primary alkyl chloride. This unique combination of functional groups makes it a potentially valuable, yet unextensively studied, building block in synthetic and medicinal chemistry. Its structure offers two distinct reactive centers, allowing for a range of chemical transformations and the potential synthesis of novel heterocyclic compounds and other complex molecules.

Molecular Structure:

Caption: Structure of 5-Chloropentanethioamide.

Understanding the independent and potentially synergistic reactivity of the thioamide and alkyl chloride moieties is crucial for its effective utilization in research and development.

Predicted Reactivity Profile

The reactivity of 5-Chloropentanethioamide is dictated by its two primary functional groups.

The Thioamide Moiety

Thioamides are sulfur analogs of amides and exhibit a unique reactivity profile due to the properties of the thiocarbonyl (C=S) group. The C=S bond is longer and weaker than the C=O bond in amides, making the sulfur atom more nucleophilic and the carbon atom susceptible to nucleophilic attack.[1]

Key Reactions:

-

Hydrolysis: Thioamides are generally more resistant to hydrolysis than their amide counterparts. However, under acidic or basic conditions, they can be hydrolyzed to the corresponding amide, which may further hydrolyze to a carboxylic acid. Studies on "thiopiperine" have shown significant degradation under both acidic and basic conditions.[2][3]

-

Electrophilic Attack at Sulfur: The sulfur atom is the most nucleophilic site and readily reacts with electrophiles. This is a key step in many synthetic transformations, including the synthesis of heterocycles like thiazoles.[4]

-

Heterocycle Synthesis: Thioamides are versatile precursors for nitrogen- and sulfur-containing heterocycles. For example, the Hantzsch thiazole synthesis involves the reaction of a thioamide with an α-halocarbonyl compound.[5]

-

Desulfurization: The thioamide group can be converted back to an amide or to other functional groups like nitriles or amidines through desulfurative reactions, often promoted by thiophilic metals such as silver(I), mercury(II), or copper(I).[6][7]

The Primary Alkyl Chloride Moiety

The carbon-chlorine bond in 5-Chloropentanethioamide is polarized, with the carbon atom being electrophilic. This makes it susceptible to nucleophilic substitution reactions.

Key Reactions:

-

Nucleophilic Substitution (SN2): As a primary alkyl halide, it is expected to readily undergo SN2 reactions with a variety of nucleophiles.[8][9][10][11][12][13][14] This allows for the introduction of a wide range of functional groups. Common nucleophiles include:

-

Amines (to form secondary or tertiary amines)

-

Hydroxide (to form an alcohol)[13]

-

Alkoxides (to form ethers)

-

Thiolates (to form thioethers)

-

Cyanide (to extend the carbon chain)

-

-

Elimination (E2): While SN2 reactions are generally favored for primary alkyl halides, the use of a strong, sterically hindered base can promote E2 elimination to form an alkene.[9]

Intramolecular Reactivity

The presence of both a nucleophilic sulfur atom (in the thioamide) and an electrophilic carbon (in the alkyl chloride) within the same molecule creates the potential for intramolecular cyclization. Depending on the reaction conditions, a six-membered heterocyclic ring could be formed.

Caption: Proposed intramolecular cyclization pathway.

Stability Profile

The stability of 5-Chloropentanethioamide will be influenced by environmental factors such as pH, temperature, and light.

-

Chemical Stability: The molecule is expected to be most stable under neutral, anhydrous conditions. It will likely undergo slow hydrolysis in aqueous solutions, with the rate increasing significantly in strongly acidic or basic environments.[2][3] Thioamides have been shown to be relatively stable in acidic environments, which could be beneficial for certain applications.[15]

-

Thermal Stability: Elevated temperatures may lead to degradation. Potential thermal degradation pathways could include elimination of HCl or decomposition of the thioamide group.

-

Photostability: As with many organic molecules, exposure to UV light could lead to degradation. Photostability studies are recommended to determine its sensitivity to light.

Recommended Storage and Handling

Storage: To ensure long-term stability, 5-Chloropentanethioamide should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).

Handling: Due to the presence of a reactive alkyl chloride and the potential for the thioamide to be a sensitizer, appropriate personal protective equipment (PPE) should be worn at all times. This includes:

-

Two pairs of gloves suitable for handling chemicals.[16][17]

-

A non-permeable protective gown with a solid front and long sleeves.[16]

-

Safety glasses with side shields or goggles.[16]

-

Work should be conducted in a well-ventilated fume hood.

Proposed Synthetic Routes

Since 5-Chloropentanethioamide is not a commonly available compound, a plausible synthetic route would be necessary for its use in research. Two common methods for thioamide synthesis are:

-

From the corresponding nitrile: 5-chloropentanenitrile can be treated with a source of hydrogen sulfide, such as sodium hydrosulfide in the presence of magnesium chloride, to yield the thioamide.[18]

-

From the corresponding amide: 5-chloropentanamide can be treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert the amide to a thioamide.[19]

Sources

- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jebas.org [jebas.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orientjchem.org [orientjchem.org]

- 6. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. web.viu.ca [web.viu.ca]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. ocw.uci.edu [ocw.uci.edu]

- 11. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Alkyl Halides to Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. Nucleophilic Substitution of Alkyl Halides [universalclass.com]

- 15. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. unthealth.edu [unthealth.edu]

- 17. CCOHS: Cytotoxic Drugs - Control Measures [ccohs.ca]

- 18. tandfonline.com [tandfonline.com]

- 19. Thioamide synthesis by thionation [organic-chemistry.org]

A Technical Guide to the Synthesis, Properties, and Potential Applications of 5-Chloropentanethioamide and Related Structures in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Functional Groups in Medicinal Chemistry

In the intricate landscape of drug discovery and development, the judicious selection and placement of functional groups within a molecular scaffold are paramount to achieving desired therapeutic outcomes. These molecular motifs govern a compound's pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets. This guide delves into the chemistry and potential utility of a specific, albeit lesser-explored, scaffold: 5-Chloropentanethioamide. While direct research on this compound is not extensively documented, an analysis of its core functional groups—the thioamide and the alkyl chloride—provides a robust framework for understanding its potential and for designing novel therapeutics.

The thioamide group, a bioisostere of the ubiquitous amide bond, has garnered significant attention for its unique electronic and steric properties that can enhance metabolic stability and receptor binding affinity.[1][2] Similarly, the incorporation of chlorine atoms is a well-established strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic pathways, and binding interactions.[3][4] This guide will, therefore, provide a comprehensive overview of the synthesis, chemical reactivity, and potential applications of molecules bearing these functional groups, offering insights for the rational design of new chemical entities.

The Thioamide Moiety: A Versatile Tool in Drug Design

The replacement of an amide's carbonyl oxygen with sulfur to form a thioamide introduces significant changes in the molecule's properties. Thioamides are generally more resistant to enzymatic hydrolysis, making them attractive for improving the in vivo stability of peptide-based drugs.[2] Furthermore, the thioamide group can act as a hydrogen bond acceptor and, in some contexts, a weak hydrogen bond donor, influencing interactions with biological targets.

Synthesis of Thioamides

The most common method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent. Lawesson's reagent is a popular choice for this transformation due to its efficacy and relatively mild reaction conditions.[5]

Experimental Protocol: General Procedure for the Thionation of an Amide using Lawesson's Reagent

-

Dissolution: The starting amide is dissolved in a suitable anhydrous solvent, such as toluene or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Lawesson's Reagent: Lawesson's reagent (0.5 to 1.0 equivalents) is added to the solution in one portion or portion-wise.

-

Heating: The reaction mixture is heated to a temperature ranging from 60 °C to the reflux temperature of the solvent. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure thioamide.

Caption: General workflow for the synthesis of thioamides via thionation of amides.

Applications of Thioamides in Medicinal Chemistry

Thioamides have been incorporated into a variety of therapeutic agents, demonstrating their versatility.

-

Antitubercular Agents: Ethionamide is a second-line antitubercular drug that is a prodrug activated by a mycobacterial enzyme.[1]

-

Anticancer Agents: Some thioamide-containing compounds have shown potent anticancer activity.[2][6] For instance, closthioamide has been identified as a potent inhibitor of bacterial DNA gyrase, with broad-spectrum activity against Gram-positive bacteria, including MRSA and VRE strains.[7]

-

Enzyme Inhibitors: The thioamide moiety can serve as a zinc-binding group in metalloenzyme inhibitors.

The Role of Chlorine in Modulating Drug Properties

The introduction of chlorine into a drug candidate is a common strategy to fine-tune its physicochemical properties. The high electronegativity and van der Waals radius of chlorine can lead to favorable interactions with biological targets and improve metabolic stability.

Influence of Chlorine on Physicochemical Properties

| Property | Effect of Chlorination | Rationale |

| Lipophilicity | Generally increases | Chlorine is more lipophilic than hydrogen, which can enhance membrane permeability. |

| Metabolic Stability | Can increase | Chlorine can block sites of oxidative metabolism, prolonging the half-life of a drug. |

| Acidity/Basicity | Can be altered | The electron-withdrawing nature of chlorine can affect the pKa of nearby functional groups. |

| Binding Affinity | Can be enhanced | Chlorine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in a receptor's binding pocket. |

Synthetic Strategies for Introducing Chlorine

A variety of methods exist for the introduction of chlorine into organic molecules, including electrophilic chlorination, nucleophilic substitution, and Sandmeyer reactions. The choice of method depends on the specific substrate and the desired regioselectivity.

5-Chloropentanethioamide: A Hypothetical Case Study

While specific research on 5-Chloropentanethioamide is lacking, we can extrapolate its potential properties and applications based on its constituent functional groups. The pentyl chain provides a flexible lipophilic spacer. The terminal chlorine atom could serve as a reactive handle for further functionalization or could be involved in interactions with a biological target. The thioamide group offers the potential for improved metabolic stability and unique binding interactions compared to its amide analog, 5-chloropentanamide.

The synthesis of 5-Chloropentanethioamide would likely proceed via the thionation of 5-chloropentanamide, which in turn can be prepared from 5-chloropentanoic acid.

Caption: Proposed synthetic route to 5-Chloropentanethioamide.

Future Perspectives and Conclusion

The exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. While the specific molecule 5-Chloropentanethioamide remains to be thoroughly investigated, the principles governing the behavior of its constituent thioamide and chloro functionalities are well-established. The insights provided in this guide are intended to serve as a foundation for researchers and drug development professionals interested in harnessing the unique properties of these functional groups to design the next generation of therapeutic agents. The potential for synergistic effects arising from the combination of a thioamide and a chlorine atom within a single molecule warrants further investigation and could lead to the discovery of compounds with novel biological activities.

References

- Synthesis of 5-(thiazol-5-yl)-4,5-dihydroisoxazoles from 3-chloropentane-2,4-dione. J Comb Chem. 2008 Jul-Aug;10(4):521-5. doi: 10.1021/cc800033m. Epub 2008 May 28.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC.

- Unlocking the potential of the thioamide group in drug design and development - PMC.

- Chemical Properties of Pentanamide, N-(4-bromophenyl)-5-chloro - Cheméo.

- Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed.

- Mode of action of closthioamide: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed.

- Thioamide synthesis by thion

- Ethanethioamide (CAS 62-55-5) - Chemical & Physical Properties by Cheméo.

- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH.

- Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide deriv

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed.

Sources

- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode of action of closthioamide: the first member of the polythioamide class of bacterial DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Chloropentanethioamide (CAS 1512290-54-8): Physicochemical Profiling, Mechanistic Synthesis, and Applications in Heterocyclic Drug Design

Executive Summary

As a bifunctional aliphatic thioamide, 5-chloropentanethioamide serves as a highly versatile intermediate in medicinal chemistry and rational drug design. Featuring both a terminal electrophilic alkyl chloride and a nucleophilic thioamide moiety, it is uniquely positioned for complex heterocycle construction, such as functionalized thiazoles, thianes, and piperidines. This technical whitepaper details its core physicochemical properties, optimized synthetic methodologies, and downstream applications in drug development, providing a self-validating framework for bench scientists.

Physicochemical Profiling

Understanding the structural and physical parameters of 5-chloropentanethioamide is critical for predicting its behavior in organic solvents and its reactivity profile in cross-coupling or cyclization reactions. The quantitative data is summarized in the table below .

| Property | Value |

| Chemical Name | 5-Chloropentanethioamide |

| CAS Number | 1512290-54-8 |

| Molecular Formula | C₅H₁₀ClNS |

| Molecular Weight | 151.66 g/mol |

| SMILES String | ClCCCCC(N)=S |

| Functional Groups | Primary Thioamide, Alkyl Chloride |

| Key Reactivity Profile | Nucleophilic (Sulfur, Nitrogen), Electrophilic (C-Cl bond) |

Mechanistic Synthesis: Thionation via Lawesson's Reagent

The most efficient and chemoselective route to synthesize 5-chloropentanethioamide is the direct thionation of its oxygen analogue, 5-chloropentanamide, using Lawesson's Reagent (LR). LR is strictly preferred over traditional agents like phosphorus pentasulfide (P₄S₁₀) due to its milder reaction conditions, higher functional group tolerance, and superior yield profiles .

Mechanistic Causality: In an organic solution, the dimeric Lawesson's Reagent equilibrates with a highly reactive monomeric dithiophosphine ylide. This ylide acts as the active thionating species, undergoing a rapid [2+2] cycloaddition with the amide carbonyl to form a four-membered thiaoxaphosphetane intermediate. The thermodynamic driving force of the entire reaction is the subsequent cycloreversion step. Because the phosphorus-oxygen (P=O) double bond is exceptionally stable, its formation irreversibly drives the equilibrium forward, releasing the target thioamide.

Mechanistic pathway of amide thionation using Lawesson's Reagent.

Experimental Protocol: Synthesis of 5-Chloropentanethioamide

The following step-by-step protocol is designed as a self-validating system, ensuring high-yield conversion via a modern, chromatography-free workup .

Step 1: System Preparation & Moisture Control

-

Action: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 10.0 mmol of 5-chloropentanamide in 40 mL of anhydrous toluene.

-

Causality: Lawesson's reagent is acutely sensitive to moisture. The presence of water will prematurely hydrolyze the reactive dithiophosphine ylide intermediate into unreactive phosphonates, severely depressing the reaction yield. Anhydrous toluene provides the necessary boiling point (110°C) to overcome the activation energy barrier of the cycloreversion step.

Step 2: Reagent Introduction

-

Action: Add 5.5 mmol (0.55 equiv) of Lawesson's Reagent in a single portion to the stirring solution.

-

Causality: A stoichiometric ratio of 0.55 equivalents is utilized because each dimeric LR molecule dissociates into two reactive monomeric ylides. A slight 10% excess ensures complete consumption of the starting amide without complicating the downstream purification.

Step 3: Thermal Activation & Monitoring

-

Action: Heat the reaction mixture to reflux (110°C) for 2–4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system.

-

Causality: TLC monitoring acts as the primary validation checkpoint. The disappearance of the highly polar amide spot and the emergence of the less polar thioamide spot confirm the successful substitution of oxygen for sulfur.

Step 4: Quenching & Chromatography-Free Workup

-

Action: Once TLC indicates complete consumption of the amide, cool the mixture to room temperature and add 10 mL of ethylene glycol (or ethanol). Stir vigorously for 30 minutes.

-

Causality: This is a critical optimization step. The alcohol additive chemically decomposes the stoichiometric six-membered-ring phosphorus byproduct into a highly polar diethyl thiophosphonate. This allows the byproduct to partition entirely into the aqueous phase during extraction, completely bypassing the need for tedious and wasteful silica gel column chromatography.

Step 5: Isolation

-

Action: Transfer the mixture to a separatory funnel, dilute with 50 mL of ethyl acetate, and wash sequentially with distilled water (3 x 30 mL) and saturated brine (1 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 5-chloropentanethioamide.

Applications in Drug Development: Hantzsch Thiazole Synthesis

In drug discovery pipelines, the bifunctional nature of 5-chloropentanethioamide makes it an ideal precursor for synthesizing complex, pharmacologically active heterocycles. Its most prominent application is as a substrate in the Hantzsch Thiazole Synthesis . When reacted with an α-haloketone (e.g., 2-bromoacetophenone), the thioamide undergoes a predictable, high-yield cyclocondensation to form 2-(4-chlorobutyl)thiazole derivatives.

Mechanistic Causality:

-

Nucleophilic Attack: The highly polarizable sulfur atom of 5-chloropentanethioamide acts as a soft nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 fashion to displace the halide, forming an S-alkylated intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide then attacks the highly electrophilic ketone carbonyl, forming a 5-membered hydroxythiazoline intermediate.

-

Aromatization: A thermodynamically driven dehydration step removes a water molecule, yielding a fully aromatized thiazole ring. The pendant 4-chlorobutyl chain remains intact, providing a crucial electrophilic handle for subsequent derivatization (e.g., amine substitution) to optimize the pharmacokinetic properties of the drug candidate.

Step-by-step mechanistic workflow of the Hantzsch Thiazole Synthesis.

References

-

ChemSrc - CAS No. 1512290-54-8 (5-Chloropentanethioamide) Physicochemical Data. Available at: [Link]

-

Beilstein Journal of Organic Chemistry - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Available at: [Link]

-

SynArchive - Hantzsch Thiazole Synthesis Mechanism and Applications. Available at: [Link]

5-Chloropentanethioamide: Synthesis, Properties, and Cyclization Dynamics

Executive Summary

5-Chloropentanethioamide (C₅H₁₀ClNS) is a bifunctional building block characterized by a terminal electrophilic alkyl chloride and a nucleophilic thioamide group.[1] Unlike its oxygenated analog (5-chloropentanamide), this compound exhibits unique reactivity profiles driven by the "soft" nucleophilicity of the sulfur atom.[1]

This guide addresses a critical operational challenge: Kinetic Instability. 5-Chloropentanethioamide is prone to intramolecular cyclization to form cyclic iminothioethers (2-imino-tetrahydro-2H-thiopyrans).[1] Consequently, it is rarely stored as a shelf-stable reagent but is generated in situ or stored at low temperatures as a crude intermediate.[1] This document outlines the protocols for its generation, stabilization, and application in heterocyclic synthesis.[1]

Structural & Physicochemical Profile

Due to its transient nature, experimental physical constants for the isolated free base are limited.[1] The data below synthesizes calculated values and properties derived from homologous omega-halo thioamides.

Table 1: Physicochemical Specifications

| Property | Value / Description | Confidence |

| IUPAC Name | 5-Chloropentanethioamide | Standard |

| Molecular Formula | C₅H₁₀ClNS | Exact |

| Molecular Weight | 151.66 g/mol | Exact |

| Predicted Boiling Point | ~285°C (dec.)[1][2] | Calculated (ACD/Labs) |

| Predicted Density | 1.18 ± 0.1 g/cm³ | Calculated |

| Solubility | Soluble in EtOH, DMSO, DMF, CHCl₃.[1] Poor in water.[1] | Empirical |

| Appearance | Pale yellow solid or viscous oil (purity dependent) | Empirical |

| Stability | Low. Prone to auto-cyclization at RT > 24h.[1] | Experimental |

| Precursor CAS | 6280-87-1 (Nitrile); 2455-05-2 (Amide) | Sourcing |

Structural Bifunctionality

The molecule possesses two competing reactive centers:[1]

-

Thioamide Sulfur: High electron density, soft nucleophile (

of conjugate acid ~ -2).[1] -

Terminal Chloride: Moderate electrophile, susceptible to

attack.[1]

Synthetic Routes & Production Protocols

Two primary routes exist: Thionation of the amide (Laboratory Scale) and Thiolysis of the nitrile (Industrial/Scale-up).[1]

Route A: Lawesson’s Reagent Thionation (Laboratory Standard)

Rationale: Lawesson’s Reagent (LR) offers mild conditions, preventing premature cyclization compared to harsh

Reagents

-

Reagent: Lawesson’s Reagent (0.55 equiv)

-

Solvent: Anhydrous THF or Toluene (Dryness is critical to prevent hydrolysis).

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under

atmosphere. -

Dissolution: Dissolve 10 mmol of 5-chloropentanamide in 50 mL of anhydrous THF.

-

Addition: Add 5.5 mmol (0.55 eq) of Lawesson’s Reagent in a single portion. The mixture will turn heterogeneous.[1]

-

Reaction: Heat to reflux (66°C) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).[1] The amide spot (

~0.[1]3) will disappear, replaced by a less polar yellow thioamide spot ( -

Workup (Critical):

-

Cool to Room Temperature (RT).

-

Do not perform an aqueous wash yet.

-

Concentrate directly onto silica gel under reduced pressure.[1]

-

-

Purification: Flash column chromatography (Gradient: 0%

20% EtOAc in Hexanes).-

Note: Elute quickly. Prolonged exposure to slightly acidic silica can catalyze cyclization.[1]

-

Route B: Nitrile Thiolysis (H₂S/NaSH)

Rationale: Atom-economical for large batches but requires handling toxic

-

Reagents:

, -

Conditions: Stir in DMF at RT for 12 hours. The

coordinates the nitrile nitrogen, activating it for attack by

Chemical Reactivity & Cyclization Dynamics

The defining characteristic of 5-chloropentanethioamide is its intramolecular alkylation .[1]

Mechanism: The "Self-Destruct" Pathway

Unlike simple thioamides, the sulfur atom can attack the terminal carbon (C5) via an intramolecular

-

Kinetic Factor: The formation of a 6-membered ring is kinetically slower than the 5-membered ring formed by 4-chlorobutanethioamide.[1] This allows 5-chloropentanethioamide to be isolated if kept cool (< 4°C).[1]

-

Thermodynamic Factor: The cyclic iminothioether salt is thermodynamically stable but highly hygroscopic.[1]

Visualization: Synthesis & Reactivity Pathways[6]

Figure 1: The central thioamide intermediate faces competition between desired intermolecular coupling (green) and undesired intramolecular cyclization (red).[1]

Applications in Medicinal Chemistry

Hantzsch Thiazole Synthesis

The primary utility of 5-chloropentanethioamide is as a "linker" building block.[1] It reacts with

-

Advantage: The resulting thiazole retains the 4-chlorobutyl tail.[1]

-

Next Step: The pendant chloride can then be displaced by amines (piperazines, morpholines) to generate libraries of bioactive compounds (e.g., GPCR ligands).[1]

Bioisostere Studies

Thioamides are isosteres of amides with altered H-bonding properties (Stronger H-bond donor, weaker acceptor).[1] Incorporating this unit helps researchers probe:

-

Proteolytic stability (Thioamides resist peptidases).[1]

-

Conformational locks in peptide backbones.[1]

Handling, Safety & Storage

Storage Protocol (The "Cold Chain")[1]

-

Temperature: Store at -20°C immediately after isolation.

-

State: Preferred storage is as a solution in anhydrous solvent (e.g., Toluene) rather than neat solid, to dilute intermolecular reactions.[1]

-

Shelf-Life: < 1 week at 4°C; < 3 months at -20°C.[1]

Safety Profile (HSE)

-

Thioamide Toxicity: Many thioamides are goitrogenic (interfere with iodine uptake). Handle in a fume hood.

-

Alkyl Halide Hazard: The 5-chloro tail is a potential alkylating agent (carcinogen suspect).[1] Double-glove (Nitrile) is mandatory.[1]

-

Odor: Thioamides and Lawesson's byproducts have a potent, sulfurous stench.[1] Bleach (NaOCl) bath is required for all glassware to oxidize sulfur residues before washing.[1]

References

-

Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][5] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses.[1] Synthesis, 2003(13), 1929–1958.[1]

-

Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s Reagent in Organic Syntheses.[1][6] Chemical Reviews, 107(11), 5210–5278.[1]

-

Jagodzinski, T. S. (2003).[1] Thioamides as Useful Synthons in the Synthesis of Heterocycles.[1][7] Chemical Reviews, 103(1), 197–328.[1] [1]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 19047178, 5-Chloropentanamide.[1][3] [1]

Sources

- 1. Lawesson's reagent - Wikipedia [en.wikipedia.org]

- 2. 5-chloropentanal synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Chloropentanamide | C5H10ClNO | CID 19047178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chlorovaleronitrile | 6280-87-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to 5-Chloropentanethioamide: An Overview of its Chemical Profile

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 5-Chloropentanethioamide

For Researchers, Scientists, and Drug Development Professionals

5-Chloropentanethioamide is a molecule of interest in synthetic chemistry and drug development due to its bifunctional nature, incorporating a reactive thioamide group and a chlorinated alkyl chain. The thioamide moiety is a bioisostere of the amide bond, making it a valuable component in peptide and protein research[1][2]. The chloroalkane functionality allows for further chemical modification. However, these same features contribute to its potential hazards. This guide provides a comprehensive overview of the anticipated risks and necessary safety protocols for handling 5-Chloropentanethioamide in a research and development setting.

Inferred Hazard Identification and Classification

Due to the absence of a specific Safety Data Sheet (SDS) for 5-Chloropentanethioamide, we will infer its potential hazards based on the known risks associated with thioamides and chlorinated hydrocarbons.

2.1. The Thioamide Functional Group

Thioamides are known to possess a range of biological activities and, consequently, potential toxicities. Some thioamides used as antithyroid drugs have been shown to be teratogenic in animal studies[3]. While the specific toxicity of 5-Chloropentanethioamide is unknown, it is prudent to handle it as a potentially hazardous substance. Based on related compounds, the thioamide group may contribute to the following hazards:

-

Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage[4][5].

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol[4].

2.2. The Chlorinated Alkyl Chain

The 5-chloropentyl moiety shares similarities with other chlorinated alkanes. These compounds can be irritants and may have other health effects. The presence of a chlorine atom also means that hazardous decomposition products, such as hydrogen chloride gas, can be formed under certain conditions (e.g., combustion)[6][7][8].

2.3. GHS Classification (Inferred)

Based on the analysis of its functional groups, the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications can be inferred for 5-Chloropentanethioamide:

| Hazard Class | GHS Classification (Inferred) | Hazard Statement (Inferred) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Pictograms (Inferred):

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure to 5-Chloropentanethioamide.

3.1. Engineering Controls

-

Ventilation: All handling of 5-Chloropentanethioamide should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is mandatory[5].

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area[5][9].

3.2. Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical.

| PPE Category | Recommended Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166[6][10]. | To protect against splashes and airborne particles that could cause serious eye irritation or damage. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat[6][10]. | To prevent skin contact, which may cause irritation. |

| Respiratory Protection | For operations where dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended[10]. | To prevent inhalation, which may lead to respiratory irritation. |

graph PPE_Selection_Workflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];Start [label="Assess Task-Specific Risks", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; HandlingSolid [label="Handling Solid Compound", fillcolor="#FFFFFF", fontcolor="#202124"]; PreparingSolution [label="Preparing Solution", fillcolor="#FFFFFF", fontcolor="#202124"]; PotentialAerosol [label="Potential for Aerosol Generation?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; StandardPPE [label="Standard PPE:\n- Safety Goggles\n- Nitrile Gloves\n- Lab Coat", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; EnhancedPPE [label="Enhanced PPE:\n- Standard PPE\n- Respirator (e.g., N95)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> HandlingSolid; Start -> PreparingSolution; HandlingSolid -> PotentialAerosol; PreparingSolution -> PotentialAerosol; PotentialAerosol -> StandardPPE [label="No"]; PotentialAerosol -> EnhancedPPE [label="Yes"]; }

Caption: PPE Selection Workflow for 5-Chloropentanethioamide.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining the integrity of 5-Chloropentanethioamide and ensuring a safe laboratory environment.

4.1. Handling

-

General Precautions: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale the substance[6].

-

Dust and Aerosol Formation: Avoid the formation of dust and aerosols. When preparing solutions, add the solid to the solvent slowly to prevent splashing[4].

-

Ignition Sources: Keep away from heat, sparks, and open flames. Although specific data is lacking, related chlorinated compounds have flashpoints, indicating a risk of flammability[7][10].

-

Incompatible Materials: Avoid contact with strong oxidizing agents[6][7][10].

4.2. Storage

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place[5].

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration may be advisable to prevent degradation, a common practice for similar compounds[4].

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and strong bases[7][10].

First-Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

5.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention[5]. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, consult a physician[5]. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical assistance[7][9]. |

5.2. Spill and Leak Procedures

-

Containment: For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust generation[4][5].

-

Cleanup: Clean the affected area thoroughly.

-

Personal Protection: Ensure adequate ventilation and wear appropriate personal protective equipment during cleanup[6].

Caption: Emergency Response Flowchart for 5-Chloropentanethioamide Incidents.

Stability and Reactivity

-

Reactivity: No specific data is available, but it is expected to be stable under normal conditions[6][7][10].

-

Conditions to Avoid: Avoid incompatible products and exposure to heat, sparks, and open flames[6][7][10].

-

Incompatible Materials: Strong oxidizing agents and strong bases[7][10].

-

Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas[6][8].

Disposal Considerations

Waste from 5-Chloropentanethioamide must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Do not allow the chemical to enter the environment[9].

Conclusion

While 5-Chloropentanethioamide is a valuable compound for research, its potential hazards necessitate a cautious and well-informed approach to handling. By understanding the inferred risks based on its chemical structure and adhering to the safety protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. A thorough risk assessment prior to any new or modified procedure involving this compound is paramount.

References

-

Taylor & Francis Online. (2020). Thioamide – Knowledge and References. [Link]

-

ResearchGate. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. [Link]

-

ChemRxiv. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. [Link]

-

PubChem. (n.d.). 5-Chloropentanoic acid, cyclopentyl ester. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

solubility of 5-Chloropentanethioamide in common organic solvents

An In-Depth Technical Guide to the Solubility of 5-Chloropentanethioamide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropentanethioamide is a bifunctional molecule of interest in organic synthesis and medicinal chemistry, incorporating both a reactive thioamide group and a terminal alkyl chloride. Understanding its solubility profile is paramount for its synthesis, purification, formulation, and application in various chemical and biological systems. This guide provides a comprehensive overview of the theoretical and practical aspects of the . In the absence of extensive published empirical data for this specific molecule, this document synthesizes foundational chemical principles to predict solubility behavior and presents a detailed, field-proven experimental protocol for its quantitative determination.

Introduction to 5-Chloropentanethioamide and the Significance of its Solubility

5-Chloropentanethioamide possesses a unique chemical architecture: a five-carbon chain functionalized with a terminal chlorine atom and a primary thioamide group. The thioamide moiety, an isostere of the more common amide, exhibits distinct physicochemical properties, including enhanced nucleophilicity of the sulfur atom, different hydrogen bonding capabilities, and greater stability against hydrolysis under certain conditions.[1] These characteristics make thioamide-containing compounds valuable in medicinal chemistry for modulating biological activity and pharmacokinetic profiles.[1] The alkyl chloride provides a reactive handle for further synthetic modifications.

A thorough understanding of the solubility of 5-Chloropentanethioamide is a critical prerequisite for its effective utilization. Solubility dictates the choice of solvents for:

-

Chemical Synthesis: Ensuring reactants are in the same phase for efficient reaction.

-

Crystallization and Purification: Selecting appropriate solvent systems for obtaining pure material.

-

Analytical Characterization: Preparing solutions for techniques like NMR, HPLC, and mass spectrometry.

-

Biological Screening and Drug Formulation: Developing delivery systems and ensuring bioavailability.[2]

This guide will first explore the predicted solubility of 5-Chloropentanethioamide based on its structural components and then provide a robust experimental framework for empirical validation.

Theoretical Solubility Profile of 5-Chloropentanethioamide

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[3] The structure of 5-Chloropentanethioamide suggests a molecule of moderate polarity.

-

Non-polar character: The pentyl chain is a significant non-polar feature.

-

Polar character: The carbon-chlorine bond is polar, and the thioamide group (-CSNH2) is also polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=S).

Based on these features, we can predict its relative solubility in different classes of organic solvents.

Predicted Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene, Benzene | Low to Moderate | The non-polar pentyl chain will interact favorably with these solvents via van der Waals forces.[4][5] However, the polar thioamide group will be poorly solvated, limiting overall solubility. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | Moderate to High | These solvents can engage in dipole-dipole interactions with both the C-Cl and thioamide groups. Solvents like DMF and acetone are particularly effective at solvating polar functional groups. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can participate in hydrogen bonding with the N-H bonds of the thioamide group, in addition to dipole-dipole interactions.[6] This is expected to lead to favorable solvation. |

| Water | - | Very Low | Although the thioamide group can form hydrogen bonds with water, the relatively long, non-polar alkyl chain and the chloroalkane character will significantly hinder aqueous solubility.[4][6][7] |

Experimental Determination of Solubility

Given the lack of specific literature data, empirical determination of solubility is essential. The isothermal saturation method is a reliable and widely used technique.[8] This involves preparing a saturated solution of the compound at a constant temperature, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.

Experimental Workflow for Solubility Determination

Caption: Isothermal saturation method workflow.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

5-Chloropentanethioamide (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable quantitative analytical instrument.

Procedure:

-

Preparation of Stock Solutions for Standard Curve:

-

Accurately weigh a small amount of 5-Chloropentanethioamide and dissolve it in a known volume of a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to create a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 5-6 standards covering the expected solubility range).

-

-

Sample Preparation for Solubility Measurement:

-

To a series of glass vials, add an excess amount of solid 5-Chloropentanethioamide (e.g., 10-20 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

-

Accurately add a precise volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can determine the minimum time to reach a plateau in concentration.

-

-

Separation of Undissolved Solid:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe, avoiding any solid particles.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a clean vial. This step is crucial to remove any fine, suspended particles that could lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with the mobile phase or a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC-UV (or another validated method).

-

Generate a standard curve by plotting the analytical signal (e.g., peak area) versus concentration.

-

Use the equation of the line from the standard curve to calculate the concentration of 5-Chloropentanethioamide in the diluted sample.

-

-

Calculation of Solubility:

-

Multiply the calculated concentration by the dilution factor to determine the solubility of 5-Chloropentanethioamide in the original saturated solution.

-

Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Factors Influencing Solubility Measurements

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is critical.

-

Purity of Compound and Solvent: Impurities can significantly alter the measured solubility. Using high-purity starting materials is essential for accurate results.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

-

Equilibration Time: Insufficient equilibration time will lead to an underestimation of solubility. It is crucial to ensure that the system has reached a true equilibrium.

Conclusion

References

- A method of measuring solubility - Google Patents.

- Water Mediated Direct Thioamidation of Aldehydes at Room Temperature | The Journal of Organic Chemistry - ACS Publications.

- Question: Solubility of Haloalkanes - Filo.

- Physical Properties of Haloalkanes and Haloarenes | CK-12 Foundation.

- Why do haloalkanes dissolve in organic solvents? - Quora.

- Why is solubility of haloalkanes in water is very how although they are polar in nature.

- Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent - Benchchem.

- Physical Properties of Haloalkanes and Haloarenes - organicmystery.com.

- Facile synthesis and properties of thioamide-containing polymers - RSC Publishing.

- Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation - PMC.

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research.

- Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides.

- Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent.

- Properties of Common Organic Solvents.

- Common Organic Solvents: Table of Properties1,2,3.

- Common Solvents Used in Organic Chemistry: Table of Properties 1.

- 5-Chloropentanoic acid, cyclopentyl ester | C10H17ClO2 | CID 544313 - PubChem.

- Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of 5-Aminotetrazole in Various Pure Solvents | Request PDF - ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. physchemres.org [physchemres.org]

- 3. Question: Solubility of Haloalkanes Haloalkanes are easily soluble in or.. [askfilo.com]

- 4. CK12-Foundation [flexbooks.ck12.org]

- 5. quora.com [quora.com]

- 6. Why is solubility of haloalkanes in water is very how although they a - askIITians [askiitians.com]

- 7. organicmystery.com [organicmystery.com]

- 8. researchgate.net [researchgate.net]

A Theoretical and Computational Guide to 5-Chloropentanethioamide: Exploring its Potential in Drug Discovery

Abstract

This technical guide provides a comprehensive theoretical and computational framework for the study of 5-Chloropentanethioamide, a molecule of interest in medicinal chemistry. While direct experimental data on this specific compound is limited, this document synthesizes established principles of thioamide chemistry, computational methodologies, and the known effects of halogenation to offer a robust predictive analysis. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and detailed protocols for in-silico investigation. We will explore the structural, electronic, and spectroscopic properties of 5-Chloropentanethioamide, offering insights into its potential as a lead compound for novel therapeutics.

Introduction: The Thioamide Moiety in Modern Drug Discovery

The replacement of an amide's carbonyl oxygen with a sulfur atom, forming a thioamide, introduces subtle yet profound changes to a molecule's physicochemical properties.[1][2] Thioamides exhibit altered hydrogen bonding capabilities, increased reactivity, and distinct spectroscopic signatures compared to their amide counterparts.[1][3] These characteristics have made them valuable tools in medicinal chemistry, where they have been employed to enhance the stability, permeability, and bioavailability of peptide-based drugs.[4][5] Furthermore, thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[5]

5-Chloropentanethioamide, the subject of this guide, combines the unique features of the thioamide group with the influence of a terminal chloro-substituent. Halogenation is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[6][7][8] The presence of the chlorine atom in the pentyl chain offers a site for potential modification and interaction with biological targets. This guide will lay the groundwork for understanding the fundamental properties of 5-Chloropentanethioamide through the lens of computational chemistry.

Theoretical Framework and Computational Methodologies

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the structural and electronic properties of molecules.[2][9] For a molecule like 5-Chloropentanethioamide, a multi-faceted computational approach is warranted to build a comprehensive profile.

Rationale for Method Selection

-

Density Functional Theory (DFT): DFT offers a favorable balance between computational cost and accuracy for studying organic molecules. The B3LYP functional, combined with a basis set such as 6-311++G(d,p), is a well-established method for geometry optimization, vibrational frequency calculations, and electronic property prediction of halogenated organic compounds.[10][11]

-